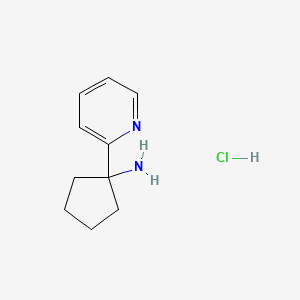

1-(Pyridin-2-yl)cyclopentanamine hydrochloride

Description

1-(Pyridin-2-yl)cyclopentanamine hydrochloride is a bicyclic amine derivative featuring a cyclopentane ring substituted with a pyridin-2-yl group and an amine functional group, which is protonated as a hydrochloride salt. This compound is structurally characterized by the fusion of a five-membered aliphatic ring (cyclopentane) with a pyridine moiety, conferring both hydrophobic and aromatic properties. Its molecular formula is C₁₀H₁₅ClN₂, with a molecular weight of 170.64 g/mol .

The compound is synthesized via reductive amination or nucleophilic substitution reactions, often involving cyclopentanone intermediates and pyridine derivatives. It is primarily used in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents or receptor ligands due to its amine functionality and structural rigidity .

Properties

IUPAC Name |

1-pyridin-2-ylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-10(6-2-3-7-10)9-5-1-4-8-12-9;/h1,4-5,8H,2-3,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMIGLXGNPAVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)cyclopentanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of pyridin-2-ylamine with cyclopentanone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place under acidic conditions to facilitate the formation of the amine.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)cyclopentanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a pharmaceutical agent, particularly in the context of neuropharmacology. Research indicates that derivatives of pyridinyl compounds exhibit a range of biological activities, including:

- Dopaminergic Activity : Compounds similar to 1-(Pyridin-2-yl)cyclopentanamine have been explored for their interactions with dopamine receptors, particularly D3 and D2 subtypes. Selectivity for D3 receptors over D2 receptors may reduce side effects associated with antipsychotic medications, making these compounds promising candidates for treating disorders like schizophrenia and Parkinson's disease .

- Opioid Use Disorder (OUD) : Preclinical studies suggest that related compounds can decrease opioid self-administration in animal models. This positions them as potential candidates for the treatment and prevention of opioid dependence when used alongside traditional opioid medications .

Synthesis and Derivative Development

The synthesis of 1-(Pyridin-2-yl)cyclopentanamine hydrochloride involves several advanced organic chemistry techniques. Researchers have focused on optimizing synthetic routes to enhance yield and purity. Key methods include:

- Vilsmeier-Haack Reaction : This reaction has been utilized to synthesize various pyridine derivatives, which can be further modified to yield compounds with enhanced biological activity .

- Cyclization Reactions : The cyclization of substituted hydrazines with carbonyl compounds has been a common strategy for generating pyridinyl cyclopentane derivatives, allowing for the exploration of structure-activity relationships (SAR) that inform medicinal applications .

Pharmacological Studies

Pharmacological investigations into this compound reveal its potential efficacy against various conditions:

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in preclinical models, indicating possible applications in treating inflammatory diseases .

- Antimicrobial Activity : Research has demonstrated that certain pyridine-based compounds exhibit significant antimicrobial properties against various bacterial strains, suggesting potential use in developing new antibiotics .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism by which 1-(Pyridin-2-yl)cyclopentanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(Pyridin-2-yl)cyclopentanamine hydrochloride, differing in substituents, ring size, or aromatic systems. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Bioactivity and Solubility

- Pyridine vs.

- Fluorine Substitution: N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine hydrochloride incorporates a fluorine atom, which increases metabolic stability and membrane permeability compared to non-halogenated analogs .

Ring Size and Conformational Flexibility

- Cyclopentane vs. Cyclopropane : The cyclopentane ring in the target compound provides greater conformational flexibility compared to the strained cyclopropane ring in 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride. This flexibility may improve binding to larger protein pockets, whereas cyclopropane derivatives are more rigid and prone to steric hindrance .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in 1-(Trifluoromethyl)cyclopentanamine hydrochloride significantly increases logP (lipophilicity), favoring blood-brain barrier penetration, whereas the pyridin-2-yl group in the target compound balances hydrophilicity and lipophilicity .

- Salt Forms : Most analogs exist as hydrochloride salts to enhance aqueous solubility. For example, Cyclopentyl fentanyl hydrochloride’s dihydrochloride form improves stability for pharmaceutical formulations .

Biological Activity

1-(Pyridin-2-yl)cyclopentanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclopentanamine core substituted with a pyridine moiety. The synthesis typically involves the reaction of cyclopentanamine derivatives with pyridine compounds under specific conditions to yield the hydrochloride salt form, enhancing solubility and stability.

Biological Activities

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Recent research has shown that this compound exhibits significant anticancer properties. In vitro studies indicated that it inhibits the growth of several cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

The compound demonstrated an IC50 value ranging from 2.43 to 7.84 μM against MDA-MB-231 cells and 4.98 to 14.65 μM against HepG2 cells, indicating its potential as a lead compound for further development in cancer therapy .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. It showed effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.25 mg/mL |

| P. aeruginosa | 0.3 mg/mL |

These results suggest that the compound may serve as a potential antimicrobial agent .

3. Neuroprotective Effects

Preliminary studies have indicated that the compound may possess neuroprotective properties, particularly in models simulating ischemic conditions. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting its utility in treating neurodegenerative diseases .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell proliferation and apoptosis pathways. Additionally, its ability to modulate neurotransmitter systems may contribute to its neuroprotective effects.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability compared to untreated controls.

- Infection Models : In vivo experiments demonstrated that administration of the compound significantly reduced bacterial load in infected mice models compared to standard antibiotic treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.